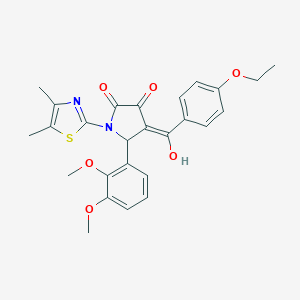![molecular formula C28H32N2O4 B266783 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a derivative of pyrrolidine and is often used as a fluorescent probe for imaging biological systems.
Mécanisme D'action
BDP works by binding to specific targets within biological systems and emitting fluorescence when excited by light of a certain wavelength. The exact mechanism of action of BDP is not fully understood, but it is thought to involve the formation of a complex between BDP and the target molecule, which results in a change in the fluorescence properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP is its high sensitivity and specificity for labeling biological systems. It is also relatively easy to use and can be applied to a wide range of biological samples. However, BDP does have some limitations, including its relatively short half-life and the need for specialized equipment to detect and analyze fluorescence signals.
Orientations Futures
There are many potential future directions for research involving BDP. One area of interest is the development of new imaging techniques that utilize BDP to study biological systems at the molecular level. Another area of research is the exploration of new applications for BDP, such as in the development of new diagnostic tools or therapeutic agents. Overall, BDP has great potential for advancing our understanding of biological systems and for developing new tools for scientific research.
Méthodes De Synthèse
BDP can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with pyrrolidine-3-carboxylic acid, followed by the addition of diethylamine and subsequent reaction with 2,4-pentanedione. The resulting product is then treated with benzofuran-2-carboxylic acid to yield BDP.
Applications De Recherche Scientifique
BDP has been extensively studied for its applications in scientific research, particularly in the field of fluorescence microscopy. BDP is commonly used as a fluorescent probe to label and image various biological systems, including cells, tissues, and proteins. It has also been used to study the localization and trafficking of proteins, as well as to monitor changes in intracellular calcium levels.
Propriétés
Nom du produit |
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate |
|---|---|
Formule moléculaire |
C28H32N2O4 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O4/c1-5-29(6-2)15-16-30-25(20-13-11-19(12-14-20)18(3)4)24(27(32)28(30)33)26(31)23-17-21-9-7-8-10-22(21)34-23/h7-14,17-18,25,32H,5-6,15-16H2,1-4H3 |
Clé InChI |
NYMFGGQWXMSEAM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
SMILES canonique |
CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266716.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266718.png)
![(E)-{2-(3,4-dichlorophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B266719.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266720.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266722.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)